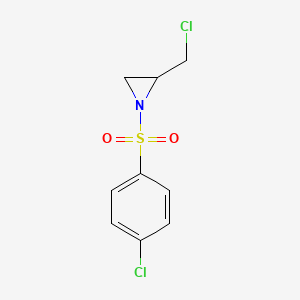
1-(4-Chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine is a synthetic organic compound characterized by the presence of an aziridine ring, a chloromethyl group, and a sulfonyl group attached to a 4-chlorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate aziridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl aziridine. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Ring-Opening Reactions: The aziridine ring is susceptible to ring-opening reactions under acidic or basic conditions, leading to the formation of open-chain amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, sulfonamides, and open-chain amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring the biological activity of aziridine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine involves its interaction with nucleophilic sites in biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-1-((4-methylphenyl)sulfonyl)aziridine
- 2-(Chloromethyl)-1-((4-fluorophenyl)sulfonyl)aziridine
- 2-(Chloromethyl)-1-((4-bromophenyl)sulfonyl)aziridine
Uniqueness
2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine is unique due to the presence of both a chloromethyl group and a sulfonyl group attached to the aziridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to similar compounds. The 4-chlorophenyl moiety also contributes to its unique electronic and steric characteristics, influencing its behavior in chemical reactions and biological systems.
生物活性
1-(4-Chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring. Its structure includes a sulfonyl group attached to a chlorobenzene moiety and a chloromethyl substituent, which enhances its electrophilic character and potential biological activity. Ongoing research into this compound focuses on its interactions with biological macromolecules, including proteins and nucleic acids, suggesting its applicability in medicinal chemistry.
Pharmacological Properties
Research indicates that aziridines, including this compound, exhibit various pharmacological properties. Notably, aziridines are known for their biological activities such as:
- Antimicrobial Activity : Aziridines have demonstrated in vitro antimicrobial effects against various pathogens.
- Anticancer Properties : The mechanism of action often involves the alkylation of DNA, leading to cell death, similar to the action of mitomycin C .
- Enzyme Inhibition : Some derivatives have shown strong inhibitory effects on enzymes like acetylcholinesterase and urease .
Interaction Studies
Studies have explored the interactions of this compound with biological macromolecules. These investigations are crucial for understanding the compound's potential therapeutic applications:
- Protein Binding : Binding studies with bovine serum albumin (BSA) have indicated significant interactions, suggesting potential pharmacological effectiveness .
- Antibacterial Screening : Compounds similar to this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other bacterial strains .
Synthesis and Evaluation
The synthesis of aziridine derivatives has been extensively studied to evaluate their biological activities. For instance:
- Aziridine-Thiourea Derivatives : These compounds were synthesized and evaluated for antimicrobial activities, showcasing the significant potential of aziridines as bioactive agents .
- Mechanistic Studies : Research has highlighted the importance of aziridine ring-opening reactions in forming covalent bonds with nucleophiles, which is essential for their biological activity .
Comparative Analysis of Related Compounds
The following table summarizes structural features and unique properties of compounds related to this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Chlorobenzenesulfonyl)-2-methylaziridine | Contains a methyl group instead of chloromethyl | Different reactivity due to methyl substitution |
| 1-(4-Fluorobenzenesulfonyl)-2-chloromethylaziridine | Fluorine instead of chlorine | Potentially different biological activity |
| 2-(Chloromethyl)aziridine | Lacks the sulfonyl group | Simpler structure with distinct reactivity |
| 1-(Phenylsulfonyl)-2-chloromethylaziridine | Different aryl group | Variability in electronic properties |
This table illustrates how modifications to functional groups can influence chemical behavior and biological activity, emphasizing the versatility within aziridine derivatives.
特性
CAS番号 |
832-46-2 |
|---|---|
分子式 |
C9H9Cl2NO2S |
分子量 |
266.14 g/mol |
IUPAC名 |
2-(chloromethyl)-1-(4-chlorophenyl)sulfonylaziridine |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-5-8-6-12(8)15(13,14)9-3-1-7(11)2-4-9/h1-4,8H,5-6H2 |
InChIキー |
HMJFSSXCXIIAIP-UHFFFAOYSA-N |
正規SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















